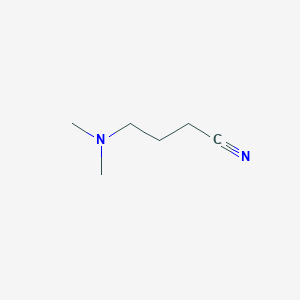
Ethyl (triphenylphosphoranylidene)pyruvate
Übersicht
Beschreibung
Migrastatin ist eine organische Verbindung, die natürlich in dem Bakterium Streptomyces platensis vorkommt . Es ist ein 14-gliedriges Makrolid, das einen Glutarimid-Rest enthält. Migrastatin und seine Analoga, wie z. B. Isomigrastatin, haben ein Potenzial in der Behandlung von Krebs gezeigt, indem sie die Metastasierung von Krebszellen hemmen .
Herstellungsmethoden
Migrastatin kann durch verschiedene synthetische Wege synthetisiert werden. Eine übliche Methode beinhaltet die Behandlung von Migrastatin mit Dess-Martin-Periodat in Dichlormethan bei Raumtemperatur, um 9-Oxomigrastatin zu erhalten . Ein anderer Ansatz beinhaltet die Synthese von Migrastatin-Analoga aus einem gemeinsamen fortgeschrittenen Zwischenprodukt . Industrielle Produktionsmethoden beinhalten typischerweise die Fermentation von Streptomyces-Arten, gefolgt von Extraktions- und Reinigungsprozessen .
Wirkmechanismus
Target of Action
The primary targets of Ethyl (triphenylphosphoranylidene)pyruvate are Tumor necrosis factor (TNF-alpha) and High mobility group protein B1 (HMGB1) . These proteins play a crucial role in promoting the body’s inflammatory response .
Mode of Action
This compound acts by inhibiting the systemic release of cytokines, such as TNF-alpha and HMGB1 . The over-expression of these cytokines has been linked to diseases that occur in critical care settings .
Biochemical Pathways
The compound influences redox processes and cellular metabolism . It has been shown to inhibit the metabolic switch from oxidative phosphorylation to glycolysis in murine dendritic cells, thus inhibiting their activation .
Pharmacokinetics
It is known that the compound is electrically neutral and more lipophilic than pyruvate, allowing it to permeate biological membranes by diffusion to enter the cytoplasm or mitochondria .
Result of Action
The compound has been shown to exert a number of beneficial effects in various in vitro/in vivo settings, including the modulation of the redox environment and prevention of ROS-mediated damage, promotion of cell metabolism and the ensuing energy production, and inhibition of inflammation by shaping immune cell signaling, activation, and differentiation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, when applied in vivo in various disease models, it is most commonly administered in Ringer’s solution, a Ca2±containing balanced salt solution . In that setting, two molecules of the compound associate with Ca2+ to form a chelate complex, which is highly stable .
Vorbereitungsmethoden
Migrastatin can be synthesized through various synthetic routes. One common method involves the treatment of migrastatin with Dess-Martin periodinate in dichloromethane at room temperature to produce 9-oxomigrastatin . Another approach involves the synthesis of migrastatin analogues from a common advanced intermediate . Industrial production methods typically involve the fermentation of Streptomyces species, followed by extraction and purification processes .
Analyse Chemischer Reaktionen
Migrastatin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Beispielsweise erzeugt die Oxidation von Migrastatin mit Dess-Martin-Periodat 9-Oxomigrastatin . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Periodate und Dichlormethan. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte und reduzierte Formen von Migrastatin .
Wissenschaftliche Forschungsanwendungen
Migrastatin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie werden Migrastatin und seine Analoga als Leitstrukturen für die Entwicklung neuer Antimetastasierungsmittel verwendet . In der Biologie wird Migrastatin verwendet, um Zellmigration und Metastasierung zu untersuchen . In der Medizin hat Migrastatin ein Potenzial in der Behandlung von Krebs gezeigt, indem es die Metastasierung von Krebszellen hemmt . In der Industrie wird Migrastatin bei der Herstellung verschiedener Pharmazeutika verwendet .
Wirkmechanismus
Migrastatin übt seine Wirkungen aus, indem es Zellmigration und Metastasierung hemmt. Es wirkt als ein muskarinischer Acetylcholinrezeptorantagonist und hemmt die intrazelluläre Kalziummobilisierung, die durch Carbachol in Neuroblastomzellen induziert wird . Migrastatin-Analoga greifen in die Zellmotilitätsmaschinerie ein und beeinflussen verschiedene molekulare Ziele und Pfade, die an der Zellmigration beteiligt sind .
Wissenschaftliche Forschungsanwendungen
Migrastatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, migrastatin and its analogues are used as lead compounds for the development of new anti-metastatic agents . In biology, migrastatin is used to study cell migration and metastasis . In medicine, migrastatin has shown potential in treating cancer by inhibiting the metastasis of cancer cells . In industry, migrastatin is used in the production of various pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Migrastatin ähnelt anderen Makrolidverbindungen wie Isomigrastatin, 8-Hydroxymigrastatin und 8-Demethoxyisomigrastatin . Migrastatin ist einzigartig in seiner potenten hemmenden Wirkung auf die Migration menschlicher Tumorzellen . Isomigrastatin und seine Analoga weisen ebenfalls antimetastatische Eigenschaften auf, aber Migrastatin hat eine höhere Wirksamkeit bei der Hemmung der Zellmigration gezeigt .
Eigenschaften
IUPAC Name |
ethyl 2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21O3P/c1-2-26-23(25)22(24)18-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLOPRPWPANPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327344 | |
| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13321-61-4 | |
| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


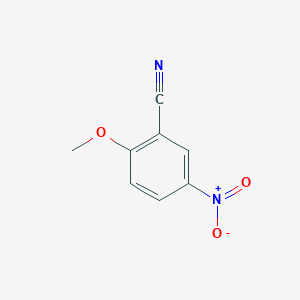
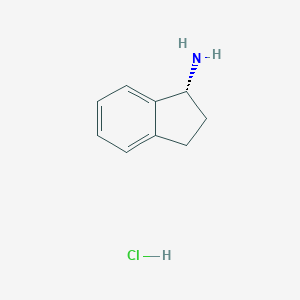
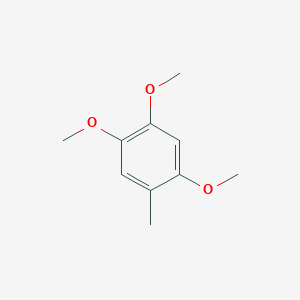
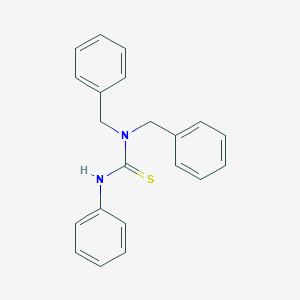
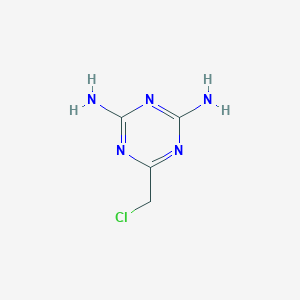
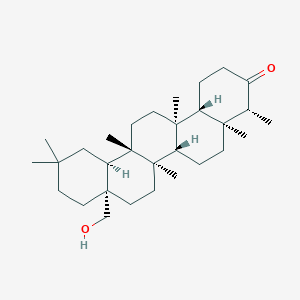
![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)



![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
